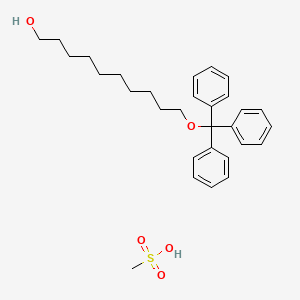![molecular formula C18H20O4 B14496294 2,2-Dimethyl-4-[(4-phenoxyphenoxy)methyl]-1,3-dioxolane CAS No. 63837-29-6](/img/structure/B14496294.png)
2,2-Dimethyl-4-[(4-phenoxyphenoxy)methyl]-1,3-dioxolane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2-Dimethyl-4-[(4-phenoxyphenoxy)methyl]-1,3-dioxolane is an organic compound with a complex structure that includes a dioxolane ring and phenoxy groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dimethyl-4-[(4-phenoxyphenoxy)methyl]-1,3-dioxolane typically involves the reaction of 2,2-dimethyl-1,3-dioxolane with 4-phenoxybenzyl chloride under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The process may also include purification steps such as distillation or recrystallization to obtain the desired product with high purity.
Análisis De Reacciones Químicas
Types of Reactions
2,2-Dimethyl-4-[(4-phenoxyphenoxy)methyl]-1,3-dioxolane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The phenoxy groups can participate in nucleophilic substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide or potassium carbonate in an organic solvent like dichloromethane.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of substituted phenoxy derivatives.
Aplicaciones Científicas De Investigación
2,2-Dimethyl-4-[(4-phenoxyphenoxy)methyl]-1,3-dioxolane has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2,2-Dimethyl-4-[(4-phenoxyphenoxy)methyl]-1,3-dioxolane involves its interaction with specific molecular targets. The phenoxy groups can interact with enzymes or receptors, leading to modulation of biological pathways. The dioxolane ring may also play a role in stabilizing the compound and facilitating its interactions with target molecules.
Comparación Con Compuestos Similares
Similar Compounds
2,2-Dimethyl-1,3-dioxolane: Lacks the phenoxy groups, making it less complex and with different reactivity.
4-Phenoxybenzyl chloride: Contains the phenoxy group but lacks the dioxolane ring, leading to different chemical properties.
Uniqueness
2,2-Dimethyl-4-[(4-phenoxyphenoxy)methyl]-1,3-dioxolane is unique due to the presence of both the dioxolane ring and phenoxy groups, which confer distinct chemical reactivity and potential applications. Its structure allows for diverse chemical modifications and interactions, making it a valuable compound in various research and industrial contexts.
Propiedades
Número CAS |
63837-29-6 |
|---|---|
Fórmula molecular |
C18H20O4 |
Peso molecular |
300.3 g/mol |
Nombre IUPAC |
2,2-dimethyl-4-[(4-phenoxyphenoxy)methyl]-1,3-dioxolane |
InChI |
InChI=1S/C18H20O4/c1-18(2)20-13-17(22-18)12-19-14-8-10-16(11-9-14)21-15-6-4-3-5-7-15/h3-11,17H,12-13H2,1-2H3 |
Clave InChI |
BYQKIJHETWJYME-UHFFFAOYSA-N |
SMILES canónico |
CC1(OCC(O1)COC2=CC=C(C=C2)OC3=CC=CC=C3)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-[(4-Oxohexyl)oxy]-3,4-dihydroquinolin-2(1H)-one](/img/structure/B14496219.png)
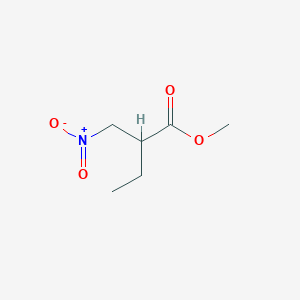

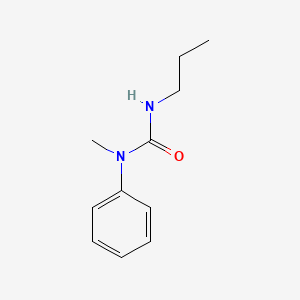
![4,4-Dimethyl-2-phenyl-1,3-dioxaspiro[4.5]decan-6-one](/img/structure/B14496260.png)
![Bis[bis(phenylsulfanyl)methyl]mercury](/img/structure/B14496262.png)
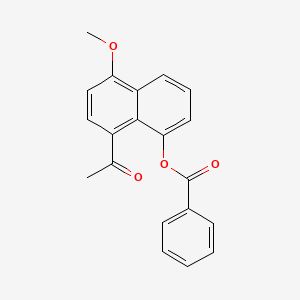
![1-[Chloro-bis(4-phenylphenyl)methyl]-4-phenylbenzene](/img/structure/B14496288.png)
![Phenyltris[(propan-2-yl)oxy]stannane](/img/structure/B14496301.png)
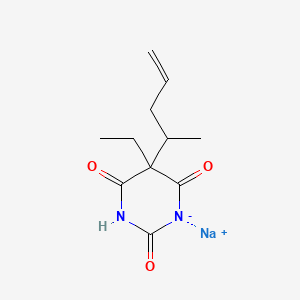
![1-[2-(4-Bromoanilino)-2-oxoethyl]pyridin-1-ium chloride](/img/structure/B14496306.png)
